Gold tribromide

描述

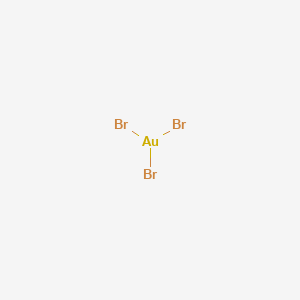

Gold tribromide (AuBr₃), also known as auric bromide, is a dark-red to black crystalline solid with the empirical formula AuBr₃. However, it primarily exists as a dimer (Au₂Br₆) due to gold’s preference for a coordination number of four . The compound is hygroscopic, light-sensitive, and decomposes at ~160°C . It is sparingly soluble in water, forming reddish-brown solutions, and reacts with organic bases to form coordination complexes . Historically, AuBr₃ was misidentified as hydrated bromoauric acid (HAuBr₄·3H₂O), which is more soluble in ether and reactive with Grignard reagents .

Applications include biochemical research, determination of organic bases, and synthesis of organogold complexes .

准备方法

Gold bromide can be synthesized through several methods:

- The most common method involves heating gold with excess liquid bromine at 140°C:

Direct Reaction with Bromine: 2Au+3Br2→Au2Br6

生物活性

Gold tribromide (AuBr₃), an inorganic compound with a dimeric structure, has garnered attention for its unique properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses, particularly in antimicrobial and anticancer contexts.

This compound is characterized by its dark-red to black crystalline form and exhibits Lewis acidity, allowing it to act as an electron pair acceptor. Its chemical structure can be represented as , where two gold atoms are bridged by bromine atoms. This property is significant in catalysis and nanoparticle synthesis, where AuBr₃ serves as a precursor for generating gold nanoparticles with diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of gold complexes, including those derived from this compound. For instance, gold(III) complexes have shown effectiveness against multidrug-resistant (MDR) pathogens. One study reported that a cyclometallated gold(III) complex exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 8 mg/L against Gram-positive bacteria and 16 to 32 mg/L against Gram-negative bacteria .

The mechanisms underlying this antimicrobial activity involve:

- Disruption of Bacterial Membranes : Gold complexes can permeabilize bacterial membranes, leading to cell lysis.

- Inhibition of Critical Enzymes : These compounds often target thioredoxin reductase (TrxR), crucial for bacterial redox homeostasis, particularly in Gram-positive species .

- Synergistic Effects : Some studies have indicated that combining gold(III) complexes with conventional antibiotics enhances their bactericidal effects, reducing the likelihood of resistance development .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound and its derivatives have been assessed in various mammalian cell lines. A study demonstrated that certain gold complexes exhibited low cytotoxicity at therapeutic concentrations, with IC50 values around 25.5 μM in non-tumoral cell lines . In vivo studies also confirmed no acute toxicity signs at doses up to 1 mg/kg .

Case Study 1: Antibacterial Efficacy

A recent investigation into a novel gold(III)-dithiocarbamate complex revealed its potent antibacterial activity against MRSA and other MDR strains. The study showed that this compound not only inhibited bacterial growth but also prevented biofilm formation, which is critical in treating chronic infections .

| Pathogen | MIC (mg/L) | Biofilm Inhibition |

|---|---|---|

| Staphylococcus aureus | 4-8 | Yes |

| Escherichia coli | 16-32 | Yes |

Case Study 2: Antitumor Potential

Gold(III) compounds have been explored for their antitumor properties due to their structural similarities to platinum-based drugs. Research indicates that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .

科学研究应用

Catalysis

Gold tribromide serves as a catalyst in numerous organic reactions, enhancing reaction rates and selectivity. Its Lewis acidity allows it to facilitate chemical transformations by accepting electron pairs from reactants.

Key Reactions:

- Diels-Alder Reactions: AuBr₃ has been shown to catalyze Diels-Alder reactions effectively, demonstrating its utility in synthesizing complex organic molecules .

- Oxidation Reactions: It is also involved in oxidation processes where gold ions are reduced to metallic gold, playing a crucial role in various synthetic pathways .

| Reaction Type | Catalyst Used | Reaction Outcome |

|---|---|---|

| Diels-Alder | AuBr₃ | Enhanced yield of cyclohexene derivatives |

| Oxidation | AuBr₃ | Efficient conversion of alcohols to carbonyls |

Nanotechnology

This compound is pivotal in the synthesis of gold nanoparticles (AuNPs), which exhibit unique optical and electronic properties. These nanoparticles have applications in drug delivery systems, imaging, and diagnostics.

Synthesis Methods:

- Chemical Reduction: AuBr₃ is often reduced using various agents to produce nanoparticles with controlled size and shape.

- Stabilization Techniques: Surface modifications are employed to enhance the stability and biocompatibility of the synthesized nanoparticles.

Applications of Gold Nanoparticles:

- Drug Delivery: AuNPs can encapsulate therapeutic agents, improving their bioavailability.

- Imaging: Their unique optical properties allow for enhanced contrast in imaging techniques such as CT and MRI.

Electronics

In the electronics sector, this compound is utilized in the fabrication of conductive inks and coatings. Its excellent conductivity and stability make it suitable for producing electronic components.

Applications:

- Printed Circuit Boards (PCBs): AuBr₃-based inks are used for creating conductive pathways on PCBs.

- Flexible Electronics: The compound aids in developing flexible electronic devices due to its compatibility with various substrates .

Biomedical Research

This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Anticancer Properties

Research indicates that gold(III) compounds can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This property stems from their structural similarities to platinum-based drugs.

Case Study:

- A study demonstrated that gold complexes derived from AuBr₃ showed promising results against various cancer cell lines, with minimal side effects on healthy cells.

Antimicrobial Activity

Gold complexes have shown effectiveness against multidrug-resistant pathogens. The mechanisms include:

- Disruption of Bacterial Membranes: Gold ions can permeabilize membranes leading to cell lysis.

- Inhibition of Critical Enzymes: Targeting enzymes essential for bacterial survival enhances their bactericidal effects .

Case Study: Antibacterial Efficacy

| Pathogen | MIC (mg/L) | Biofilm Inhibition |

|---|---|---|

| Staphylococcus aureus | 4-8 | Yes |

| Escherichia coli | 16-32 | Yes |

Material Science

This compound is also explored for its applications in material science, particularly in photonics and optical devices.

Photonics Applications:

化学反应分析

Reduction Reactions

Gold tribromide undergoes reduction in the presence of sodium nitrite (NaNO₂), forming metallic gold through parallel reaction pathways:

Reduction by Nitrite Species

The reaction involves two bimolecular steps with distinct reductants:

-

Molecular HNO₂ Pathway :

-

Ionic NO₂⁻ Pathway :

Kinetic Parameters

| Parameter | HNO₂ Pathway | NO₂⁻ Pathway |

|---|---|---|

| ΔH‡ (kJ·mol⁻¹) | 29.18 | - |

| ΔS‡ (J·mol⁻¹·K⁻¹) | -13.95 | - |

| pH Dependence | Dominant at pH < 2 | Dominant at pH > 3 |

The reaction rate increases with bromide ion concentration and temperature, with a 15-fold acceleration observed as pH rises from 1 to 4 .

Complexation and Acid-Base Reactions

This compound participates in ligand exchange and adduct formation:

Tetrabromidoaurate(III) Formation

Reaction with hydrobromic acid:

This reaction produces the tetrahedral [AuBr₄]⁻ complex .

Hydrate and Adduct Formation

-

Hydrate : AuBr₃·H₂O forms under aqueous conditions.

-

Tetrahydrothiophene Adduct : AuBr₃ coordinates with sulfur donors, enhancing solubility in organic solvents .

Comparative Reactivity of Gold Trihalides

| Property | AuBr₃ (Au₂Br₆) | AuCl₃ (Au₂Cl₆) | AuF₃ |

|---|---|---|---|

| Bond Configuration | 1 long, 2 short Au-Br | 2 long, 1 short Au-Cl | T-shaped |

| Stability | Moderate | High | Low |

| π-Back Bonding | Weak | Moderate | Strong |

The reduced π-back bonding in AuBr₃ compared to AuCl₃ and AuF₃

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing gold tribromide (AuBr₃) in laboratory settings?

this compound is typically synthesized by reacting elemental gold with bromine gas under controlled conditions. A common approach involves heating gold powder in a sealed tube with excess bromine at 140–150°C for 48 hours, followed by purification via sublimation . Researchers must ensure reaction vessels are corrosion-resistant (e.g., quartz or PTFE-lined) due to bromine’s reactivity. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- Raman/IR spectroscopy : Identifies Br–Au–Br vibrational modes to confirm bonding structure.

- X-ray crystallography : Resolves molecular geometry (e.g., trigonal planar Au³⁺ centers) .

- Elemental analysis (EA) : Verifies Br/Au stoichiometry via combustion analysis.

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways. Reproducibility requires calibration against certified standards and triplicate measurements .

Q. What safety protocols are essential when handling this compound in experimental workflows?

this compound is corrosive and reactive, akin to phosphorus tribromide . Mandatory precautions include:

- PPE : Acid-resistant gloves, face shields, and lab coats.

- Engineering controls : Conduct reactions in fume hoods with scrubbers for bromine vapor neutralization.

- Waste disposal : Quench residual bromine with sodium thiosulfate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How does this compound function as a catalyst in cyclization reactions, and what mechanistic insights differentiate it from other gold halides?

AuBr₃ acts as a Lewis acid catalyst in 5-endo-dig cyclizations, facilitating alkyne activation. Comparative studies with AuCl₃ suggest that Br⁻ ligands enhance electrophilicity at the Au³⁺ center, accelerating nucleophilic attack. Researchers should optimize solvent polarity (e.g., dichloromethane vs. toluene) and temperature (60–80°C) to balance reaction rate and byproduct formation . Kinetic isotope effect (KIE) studies and DFT calculations are recommended to probe transition states .

Q. What computational strategies are employed to model the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and relativistic pseudopotentials accurately predicts AuBr₃’s geometry and frontier molecular orbitals. Key steps:

- Basis sets : Use LANL2DZ for Au and Br atoms.

- Solvent effects : Incorporate PCM models for reaction simulations.

- Benchmarking : Validate against experimental crystallographic data . Open-source software (e.g., ORCA, Gaussian) enables reproducible workflows .

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

Discrepancies often arise from impurities (e.g., unreacted Br₂) or measurement techniques. To address this:

相似化合物的比较

Comparison with Similar Compounds

Gold Tribromide vs. Gold Trichloride (AuCl₃)

| Property | AuBr₃ | AuCl₃ |

|---|---|---|

| Formula | Au₂Br₆ (dimer) | Au₂Cl₆ (dimer) |

| Coordination Number | 4 (square planar in solution) | 4 (square planar) |

| Solubility | Soluble in water, ethanol | Highly soluble in water, HCl |

| Stability | Decomposes at ~160°C | Stable up to 254°C |

| Reactivity | Forms Au(I) upon reduction | Oxidizing agent in organic synthesis |

| Applications | Biochemical research | Catalysis, etching, nanomaterials |

AuCl₃ is more thermally stable and widely used in catalysis, whereas AuBr₃’s lower stability limits its utility to specialized reactions . Both form dimeric structures but differ in ligand affinity, with AuCl₃ more readily coordinating chloride ions.

This compound vs. Hydrated Bromoauric Acid (HAuBr₄·3H₂O)

| Property | AuBr₃ | HAuBr₄·3H₂O |

|---|---|---|

| Structure | Dimeric (Au₂Br₆) | Monomeric (HAuBr₄·3H₂O) |

| Solubility | Insoluble in ether | Soluble in ether, water |

| Coordination Number | 4 (Au) | 4 (Au) |

| Reactivity with Grignard | Low yield due to low solubility | Higher yield (soluble in ether) |

| Synthesis | Direct bromination of Au | Reaction of AuBr₃ with HBr |

Early studies conflated AuBr₃ with HAuBr₄·3H₂O, but the latter’s ether solubility makes it more effective in Grignard reactions .

This compound vs. Organogold Bromides (e.g., (RAuBr₂)₂)

Organogold bromides, such as (RAuBr₂)₂, are non-electrolytes with high dipole moments. These compounds feature planar heterocyclic rings with two gold atoms bridged by bromine . Unlike AuBr₃, which is inorganic, organogold bromides incorporate organic ligands (R), altering their solubility and reactivity. For example, gold(I) amidinate complexes react with CsBr₃ to form gold(II,II) species, showcasing redox versatility absent in AuBr₃ .

This compound vs. Other Metal Tribromides (AlBr₃, InBr₃)

| Property | AuBr₃ | AlBr₃ | InBr₃ |

|---|---|---|---|

| Metal Oxidation State | +3 | +3 | +3 |

| Structure | Dimeric (Au₂Br₆) | Dimeric (Al₂Br₆) | Polymeric chains |

| Lewis Acidity | Weak | Strong | Moderate |

| Applications | Coordination chemistry | Friedel-Crafts catalyst | Cyclization reactions |

AlBr₃ is a strong Lewis acid used in organic synthesis, whereas InBr₃ facilitates cyclization reactions under mild conditions . AuBr₃, in contrast, is less acidic and primarily serves as a precursor for gold complexes .

Key Research Findings

- Structural Insights: AuBr₃’s dimeric structure (Au₂Br₆) contrasts with monomeric HAuBr₄·3H₂O, explaining differences in solubility and reactivity .

- Coordination Chemistry : AuBr₃ forms square planar complexes in solution, similar to AuCl₃, but is less stable .

- Redox Behavior : Reduction of AuBr₃ yields Au(I) species, while oxidation of gold(I) amidinates with CsBr₃ produces gold(II,II) complexes .

属性

IUPAC Name |

tribromogold | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.3BrH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWPJGBVJCTEBJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Au](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuBr3 | |

| Record name | gold tribromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gold_tribromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065025 | |

| Record name | Gold bromide (AuBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10294-28-7 | |

| Record name | Gold tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gold tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold bromide (AuBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold bromide (AuBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。